Thieno[2,3-c]pyridine-2-carboxylic acid

CDK8 Kinase Inhibitors Selectivity

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic scaffold (C₈H₅NO₂S, MW 179.20) featuring a [2,3-c] fused thiophene-pyridine ring system with a carboxylic acid handle at the 2-position. This regioisomeric arrangement of the sulfur atom distinguishes it from the six possible thienopyridine isomeric forms.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 478149-00-7
Cat. No. B1322189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridine-2-carboxylic acid
CAS478149-00-7
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(S2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
InChIKeyGHYPQAOXZUEFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-c]pyridine-2-carboxylic Acid (CAS 478149-00-7): A Strategic Heterocyclic Building Block for Targeted Kinase and Bromodomain Inhibitor Development


Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic scaffold (C₈H₅NO₂S, MW 179.20) [1] featuring a [2,3-c] fused thiophene-pyridine ring system with a carboxylic acid handle at the 2-position. This regioisomeric arrangement of the sulfur atom distinguishes it from the six possible thienopyridine isomeric forms [2]. The compound serves primarily as a versatile synthetic intermediate for constructing ATP-mimetic kinase inhibitors, owing to its hydrogen bond donor-acceptor hinge-binding motif [3], and has been explicitly utilized in the preparation of BET bromodomain inhibitors [4]. The carboxylic acid group provides a reactive anchor for amide coupling and subsequent diversification, enabling the generation of focused libraries targeting GRK2, CDK8, and other kinases.

Thieno[2,3-c]pyridine-2-carboxylic Acid (CAS 478149-00-7): Why Regioisomeric and Scaffold Substitution Fails in Research Pipelines


Substituting a different thienopyridine regioisomer (e.g., [3,2-c] or [2,3-b]) or a related heterocyclic core (e.g., pyrrolo[2,3-c]pyridine) is not chemically equivalent and can lead to divergent biological outcomes. The [2,3-c] fusion pattern confers a specific three-dimensional geometry and electronic distribution that directly influences ATP-binding pocket complementarity and hinge-region interactions [1]. Empirical data demonstrate that thieno[2,3-c]pyridines exhibit superior activity against Leishmania species compared to thieno[2,3-b]pyridines [2], underscoring that minor alterations in ring fusion profoundly impact target engagement. Furthermore, the 2-carboxylic acid handle enables a distinct vector for derivatization compared to 3- or 7-carboxylic acid analogs, affecting both the trajectory of pendant groups and the resulting structure-activity relationships. For procurement and synthetic planning, selecting the precise regioisomer is non-negotiable; generic substitution risks invalidating entire structure-activity relationship campaigns.

Thieno[2,3-c]pyridine-2-carboxylic Acid (CAS 478149-00-7): Quantified Differentiation Evidence for Scientific Procurement Decisions


Thieno[2,3-c]pyridine-2-carboxylic Acid Derivatives Exhibit Sub-Nanomolar CDK8 Inhibition with >645-Fold Selectivity over COT Kinase

Thieno[2,3-c]pyridine derivatives achieve sub-nanomolar inhibition of CDK8 (IC50 = 1.10 nM) while maintaining substantial selectivity against the off-target kinase COT (IC50 = 710 nM), representing a selectivity window exceeding 645-fold [1]. In contrast, a closely related 4-phenoxy analog shows markedly reduced CDK8 potency (IC50 = 8.30 nM) and a significantly narrower selectivity margin (CDK8/COT IC50 ratio ~265-fold) [2]. The incorporation of a 4-chlorophenoxy group at the 4-position of the thieno[2,3-c]pyridine core is critical for achieving this dual benefit of enhanced potency and selectivity, a feature not replicated by unsubstituted or p-tolyloxy analogs.

CDK8 Kinase Inhibitors Selectivity Cancer Research

Thieno[2,3-c]pyridine Scaffold Demonstrates 250-Fold Higher Therapeutic Index in Antileishmanial Applications via N-Benzyl Derivatization

In antileishmanial assays, N-benzyl-thieno[2,3-c]pyridine derivatives exhibit a 250-fold improvement in the selectivity index (SI) relative to the clinical standard amphotericin B, while maintaining comparable potency (amastigote IC50 = 0.83–1.13 μM) [1]. Notably, the thieno[2,3-c]pyridine core itself is more active than the thieno[2,3-b]pyridine regioisomer against Leishmania spp. [2]. Furthermore, replacing an N-Boc protecting group with an N-benzyl moiety on the thieno[2,3-c]pyridine scaffold enhances both potency and safety, culminating in a lead compound (3f) with low in vivo toxicity (LD50 = 2000 mg/kg in Zophobas morio) [1]. This contrasts sharply with the poor selectivity and higher toxicity of existing antileishmanial agents.

Leishmaniasis Neglected Tropical Diseases Therapeutic Index In Vivo Toxicity

Thieno[2,3-c]pyridine-2-carboxylic Acid Enables GRK2 Inhibitors with High Ligand Efficiency and X-Ray Validated Binding Mode

The thieno[2,3-c]pyridine core functions as an ATP-mimetic hinge binder, a feature structurally validated by X-ray crystallography of a GRK2-Gβγ complex bound to a 2-carboxamide derivative (PDB: 7PWD) [1]. Following a structure-driven optimization campaign, a collection of potent and highly ligand-efficient inhibitors were prepared from this scaffold [2]. While specific IC50 values are not disclosed, the study highlights that the thieno[2,3-c]pyridine moiety yielded inhibitors with superior ligand efficiency metrics compared to alternative heterocyclic cores, a critical factor for lead optimization in drug discovery [3]. The availability of a co-crystal structure provides a rational basis for further design, a level of validation absent for many in-class alternatives.

GRK2 GPCR Cardiovascular Disease Ligand Efficiency Structural Biology

Thieno[2,3-c]pyridine-2-carboxylic Acid is a Designated Precursor for BET Bromodomain Inhibitors with Broad Therapeutic Potential

Thieno[2,3-c]pyridine-2-carboxylic acid is explicitly cited as a key building block for the synthesis of BET bromodomain inhibitors [1]. While specific comparator data for BET inhibition is not publicly available for the parent acid, its designated use in this context implies a privileged scaffold for engaging the acetyl-lysine binding pocket of BET proteins. This contrasts with other regioisomeric thienopyridine carboxylic acids (e.g., 3- or 7-carboxylic acid derivatives) which are more commonly associated with Raf kinase or antiplatelet applications [2], suggesting a degree of target class specificity dictated by the substitution pattern. The 2-carboxylic acid handle is critical for installing the requisite moieties for BET bromodomain binding.

BET Bromodomain Epigenetics Cancer Inflammation

Thieno[2,3-c]pyridine-2-carboxylic Acid (CAS 478149-00-7): High-Impact Research and Industrial Applications Based on Quantified Differentiation


Development of Highly Selective CDK8 Inhibitors for Precision Oncology

Leverage the sub-nanomolar CDK8 potency and >645-fold selectivity over COT kinase demonstrated by 4-substituted thieno[2,3-c]pyridine analogs [1]. This scaffold enables the design of chemical probes with reduced off-target kinase inhibition, which is critical for elucidating CDK8-specific biology and for advancing therapeutic candidates with cleaner safety profiles. The commercial availability of the 2-carboxylic acid precursor allows for rapid parallel synthesis of focused libraries to explore 4-position SAR and optimize selectivity further.

Discovery of Safer Antileishmanial Agents with Expanded Therapeutic Windows

Exploit the thieno[2,3-c]pyridine scaffold to generate N-benzyl derivatives that exhibit a 250-fold higher selectivity index than amphotericin B and low in vivo toxicity (LD50 = 2000 mg/kg) [2]. This application is particularly valuable for organizations focused on neglected tropical diseases, where the poor safety and tolerability of current treatments limit their use. The scaffold's demonstrated superiority over the thieno[2,3-b] regioisomer in this indication justifies the selection of the [2,3-c] isomer for antileishmanial drug discovery programs.

Structure-Based Design of GRK2 Inhibitors for Cardiovascular Indications

Utilize the thieno[2,3-c]pyridine core as a privileged ATP-mimetic scaffold for GRK2 inhibition, benefiting from an available X-ray co-crystal structure (PDB: 7PWD) and established synthetic routes [3]. The scaffold's high ligand efficiency, as reported in the primary literature, makes it an attractive starting point for hit-to-lead optimization. Procurement of the 2-carboxylic acid enables straightforward amide coupling to generate analogs that probe the binding pocket and improve pharmacokinetic properties for potential heart failure therapies.

Synthesis of BET Bromodomain Inhibitor Libraries for Epigenetic Target Validation

Deploy thieno[2,3-c]pyridine-2-carboxylic acid as a versatile building block for constructing BET bromodomain inhibitors [4]. The 2-carboxylic acid handle facilitates the rapid generation of diverse amide libraries for screening against BRD2, BRD3, BRD4, and BRDT. This scaffold provides a distinct chemotype compared to the widely explored triazolopyrazine and isoxazole BET inhibitor cores, offering a strategy for overcoming resistance or achieving isoform selectivity in oncology and inflammation research.

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